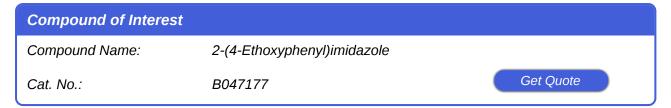


A Technical Guide to the Physical and Chemical Properties of 2-Phenylimidazole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylimidazole derivatives, with a particular focus on a series of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles that have demonstrated significant anticancer activity. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a vital resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-phenylimidazole and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development. Key properties include melting point, boiling point, acid dissociation constant (pKa), and solubility.

Properties of 2-Phenylimidazole

The parent compound, 2-phenylimidazole, serves as a foundational scaffold for a wide array of derivatives. Its core properties are summarized below.



Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂	[1][2]
Molecular Weight	144.17 g/mol	[1]
Melting Point	142-148 °C	[1]
Boiling Point	340 °C	[1]
pKa (Predicted)	13.00 ± 0.10	[1]
LogP	1.29 (at 25°C and pH 7.5)	[1]
Solubility	Soluble in methanol	[1][3]

Spectroscopic Data of 2-Phenylimidazole

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-phenylimidazole derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectrum	Key Features	
¹H NMR	Signals corresponding to the protons of the phenyl and imidazole rings.	
¹³ C NMR	Resonances for the carbon atoms of both the phenyl and imidazole moieties.	
IR	Characteristic peaks for N-H and C-H stretching, and aromatic C=C bending.	
Mass Spectrum	A molecular ion peak corresponding to the mass of the compound.	

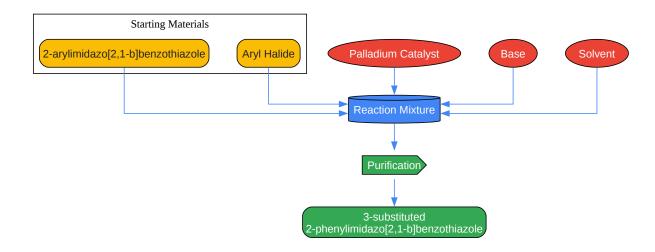
Synthesis and Characterization of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazole Derivatives



A notable class of 2-phenylimidazole derivatives are the 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles, which have been synthesized and evaluated for their anticancer properties. [4]

General Synthesis Workflow

The synthesis of these derivatives can be achieved through a C-arylation reaction of 2-arylimidazo[2,1-b]benzothiazoles. A general workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles.

Experimental Protocols

Synthesis of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazoles[4]

• Reaction Setup: In a reaction vessel, combine 2-arylimidazo[2,1-b]benzothiazole, an appropriate aryl halide, a palladium catalyst (e.g., palladium acetate), a base (e.g.,



potassium carbonate), and a suitable solvent (e.g., dimethylformamide).

- Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 12-24 hours).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI) source coupled to a mass analyzer. This will confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Certain 2-phenylimidazole derivatives, particularly the 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles, exhibit potent anticancer activity.[4] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.



Anticancer Activity

The anticancer efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The concentration that causes 50% growth inhibition (GI_{50}) is a standard metric for their potency.

Compound	Mean Gl₅₀ (μM) across 60 cell lines	Select Cancer Cell Line Gl50 (µM)
3a	Not reported	0.19 - 83.1
3e	Not reported	0.19 - 83.1
3h	0.88	0.19 - 83.1

Data sourced from a study by Kamal et al. (2012)[4]

Experimental Protocol for Anticancer Activity Assay (MTT Assay)

- Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
- Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazole derivatives and incubate for a specified period (e.g., 48 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.

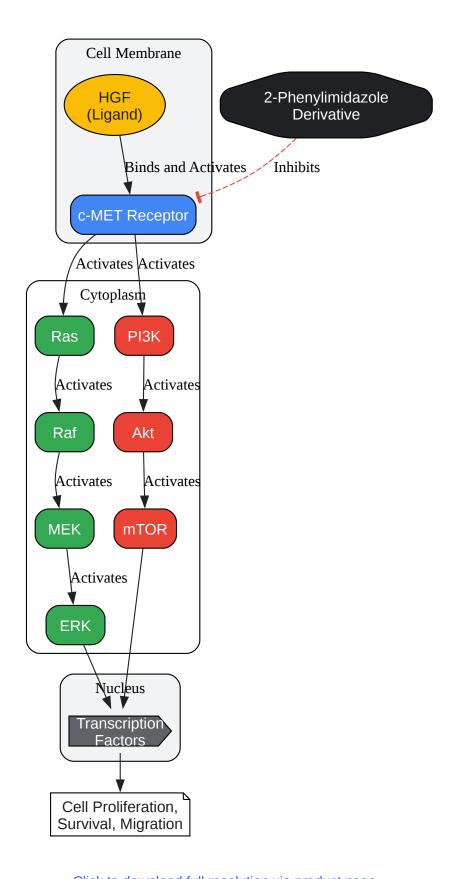


 Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ values from the dose-response curves.

Targeted Signaling Pathway: c-MET and Downstream Effectors

Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the c-MET receptor tyrosine kinase signaling pathway, which is often overactive in various cancers. Inhibition of c-MET can disrupt downstream signaling cascades, such as the PI3K/Akt and Ras/ERK pathways, leading to reduced cell proliferation, survival, and migration.





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